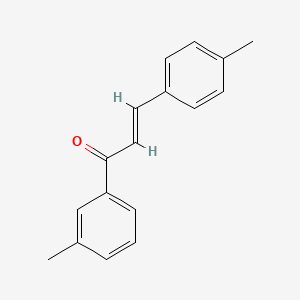

(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (rings A and B). Ring A is substituted with a methyl group at the 3-position, while ring B has a methyl group at the 4-position. This structural motif places it within the non-piperazine-substituted chalcone category, which exhibits distinct structure-activity relationships (SAR) compared to piperazine-substituted analogs . Chalcones are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, making this compound a subject of interest in medicinal and materials chemistry.

Properties

IUPAC Name |

(E)-1-(3-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O/c1-13-6-8-15(9-7-13)10-11-17(18)16-5-3-4-14(2)12-16/h3-12H,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBUDWZTEOIFQY-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products. Purification of the product is typically achieved through recrystallization or column chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or diols.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Catalytic hydrogenation can also reduce the double bond.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, especially at the positions ortho and para to the methyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide for dihydroxylation.

Reduction: Sodium borohydride or lithium aluminum hydride for carbonyl reduction, and hydrogen gas with a palladium catalyst for hydrogenation.

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions for electrophilic aromatic substitution.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Alcohols, saturated ketones.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Chemical Reactions: The α,β-unsaturated carbonyl system can act as an electrophile in Michael addition reactions, where nucleophiles add to the β-carbon.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Chalcones

Substitution Patterns and Electronic Effects

The biological and physicochemical properties of chalcones are heavily influenced by substituent positions and electronic characteristics. Key comparisons include:

- Compound 2j: ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone, IC50 = 4.703 μM) shows that electronegative substituents (Br, F) enhance activity. Replacement of bromine with chlorine (compound 2h) or methoxy groups (compounds 2n, 2p) increases IC50 values, indicating that electron-withdrawing groups improve potency .

- PAAPM/PAAPE Chalcones: These SARS-CoV-2 SPIKE protein inhibitors highlight the role of methoxy and ethoxy groups on ring B in mediating strong interactions.

Table 1: Substituent Effects on Inhibitory Activity

| Compound | Ring A Substituents | Ring B Substituents | IC50 (μM) |

|---|---|---|---|

| Cardamonin | 2-OH, 4-OH | None | 4.35 |

| Target Compound | 3-Me | 4-Me | N/A |

| 2j | 4-Br, 2-OH, 5-I | 4-F | 4.703 |

| PAAPM | None | 4-OCH3 | N/A* |

Physical and Spectroscopic Properties

Synthetic chalcones exhibit variability in melting points, yields, and spectroscopic signatures based on substituents:

- The target compound’s methyl groups may lower its melting point compared to polar substituents like sulfonyl or methoxy.

- LabMol Series : Chalcones with nitrothiophenyl or morpholinyl groups (e.g., LabMol-89, LabMol-93) have melting points up to 240°C, attributed to strong intermolecular interactions from nitro and sulfur groups .

Table 2: Physical Properties of Selected Chalcones

| Compound | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|

| Target Compound | Not reported | Not reported | 3-Me (A), 4-Me (B) |

| 7d (Diarylpyrazole) | 169–171 | 63 | 4-OCH3 (B), phenylsulfonyl |

| LabMol-89 | 240 | 9 | 4-morpholinyl (A), nitro (B) |

Enzyme Inhibition

- MAO-B Inhibition : (2E)-1-(4-chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one (P16) is a potent MAO-B inhibitor (Ki = 0.11 μM), whereas analogs with nitro groups (P7, P17) shift selectivity to MAO-A. The target compound’s methyl groups may reduce MAO-B affinity compared to chloro/ethyl substituents .

- Antimicrobial Activity : Halogenated pyrazine chalcones (e.g., 13a–13d) demonstrate substituent-dependent antimicrobial effects. The target compound’s lack of halogens or heterocycles may limit its efficacy in this context .

Nonlinear Optical (NLO) Properties

- NLO Performance : (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibits a high c(3) value (2.77 × 10⁻²² m² V⁻²), attributed to the electron-withdrawing nitro group. The target compound’s methyl groups, being electron-donating, likely result in lower NLO activity .

Biological Activity

(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure and biological properties. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

- Molecular Formula : C17H16O

- Molecular Weight : 252.31 g/mol

- CAS Number : 6552-71-2

Chalcones are known for their α,β-unsaturated carbonyl system, which contributes to their reactivity and biological activity. The presence of both methyl and methoxy groups in this compound enhances its electronic properties and biological interactions.

The biological activity of (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, thereby modulating their function.

- Cell Signaling Modulation : It affects key signaling pathways by interacting with transcription factors and kinases involved in cell proliferation and survival.

- Induction of Apoptosis : Studies have shown that this chalcone can induce apoptosis in cancer cells through mitochondrial dysfunction and activation of caspases .

Anticancer Properties

Research has demonstrated that (2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits significant anticancer activity. For instance:

- In vitro Studies : The compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines, including melanoma . It activates caspases and modulates proteins involved in the cell cycle, such as cyclin B1 and p21.

| Study | Cell Line | Effect |

|---|---|---|

| Butcher et al. (2007) | Melanoma | Induced apoptosis via caspase activation |

| MDPI (2022) | A2058 & BLM | Cell cycle arrest and mitochondrial dysfunction |

Antimicrobial Activity

Chalcones are recognized for their antimicrobial properties. The compound has been tested against various bacterial strains, showing potential as an antimicrobial agent due to its ability to disrupt microbial membranes and inhibit growth.

Anti-inflammatory Effects

(2E)-1-(3-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes it a candidate for treating inflammatory diseases.

Case Studies

- Antiproliferative Effects on Cancer Cells :

-

Antimicrobial Testing :

- Various studies have tested this compound against common pathogens, confirming its effectiveness in inhibiting bacterial growth, which supports its potential use in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.